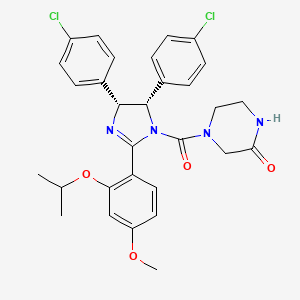
Nutlin-3B
描述
Nutlin-3b 是一种小分子抑制剂,靶向肿瘤抑制蛋白 p53 与其负调节因子 MDM2(小鼠双微体 2)之间的相互作用。 该化合物是 Nutlin-3a 的效力较低的对映异构体,其 IC50 值为 13.6 μM,比 Nutlin-3a 的效力低 150 倍 。 This compound 通过阻止 p53 降解来稳定 p53,从而导致 p53 通路激活,该通路在细胞周期调节和凋亡中起着至关重要的作用 .
科学研究应用
Nutlin-3b 在科学研究中有多种应用,尤其是在化学、生物学和医学领域:
癌症研究: this compound 用于研究 p53-MDM2 相互作用及其在癌症中的作用。 .
药物开发: This compound 作为开发靶向 p53-MDM2 相互作用的新型抗癌药物的先导化合物.
生物学研究: 研究人员使用 this compound 研究 p53 激活的分子机制及其对基因表达和细胞过程的下游影响.
免疫治疗: This compound 已被证明通过恢复 p53 依赖性配体的表达来增强自然杀伤细胞介导的癌细胞杀伤的有效性,这些配体是自然杀伤细胞激活受体的配体.
作用机制
Nutlin-3b 通过与 MDM2 的 p53 结合口袋结合来发挥其作用,从而阻止 p53 与 MDM2 之间的相互作用。这种抑制稳定了 p53,导致其积累和激活。 然后激活的 p53 可以诱导参与细胞周期停滞、凋亡和 DNA 修复的靶基因的表达 。 This compound 还增强了组蛋白 H2B 和热休克蛋白 Hsp27 和 Hsp90 的乙酰化,这进一步促进了其生物学效应 .
生化分析
Biochemical Properties
Nutlin-3B plays a crucial role in biochemical reactions by inhibiting the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, which is a key tumor suppressor protein. This compound interacts with several biomolecules, including enzymes and proteins. For instance, it enhances the acetylation of p53, histone H2B, and heat shock proteins such as Hsp27 and Hsp90 . These interactions are essential for the activation of p53 and the subsequent induction of apoptosis in cancer cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, particularly those with wild-type p53, this compound induces cell cycle arrest and apoptosis. It influences cell signaling pathways by stabilizing and activating p53, which in turn regulates the expression of genes involved in cell cycle control and apoptosis . Additionally, this compound has been shown to promote senescence and radiosensitization in laryngeal carcinoma cells . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction . This disruption stabilizes and activates p53, leading to the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis. This compound also enhances the acetylation of p53 and other proteins, which is critical for its activation and function . The compound’s ability to inhibit MDM2 and activate p53 makes it a promising candidate for cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and maintains its activity over extended periods. Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, this compound has been shown to induce sustained p53 activation and apoptosis in cancer cells over time . These temporal effects are crucial for understanding the compound’s therapeutic potential and optimizing its use in clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stabilizes and activates p53, leading to cell cycle arrest and apoptosis without significant toxicity. At higher doses, this compound can cause toxic or adverse effects, including off-target interactions and potential damage to normal tissues . Understanding the dosage effects of this compound is essential for determining its therapeutic window and minimizing potential side effects in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with p53 and MDM2. The compound’s inhibition of MDM2 leads to the stabilization and activation of p53, which regulates various metabolic processes, including glycolysis and oxidative phosphorylation . This compound also affects the acetylation of proteins involved in metabolic pathways, further influencing cellular metabolism. These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels in cancer cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . This compound’s distribution is influenced by its binding to MDM2 and other proteins, which affects its localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with MDM2 and p53. The compound is directed to specific compartments, such as the nucleus, where it exerts its effects on p53 stabilization and activation . This compound’s localization is also influenced by post-translational modifications, such as acetylation, which can affect its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Nutlin-3b 的合成涉及多个步骤,包括咪唑啉环的形成和各种取代基的引入。合成路线通常从咪唑啉核的制备开始,然后通过各种化学反应添加芳基和烷基。反应条件通常涉及使用强碱,如氢化钠,以及二甲基甲酰胺 (DMF) 等溶剂。 工业生产方法可能涉及优化这些步骤以提高产率和纯度 .
化学反应分析
相似化合物的比较
属性
IUPAC Name |
4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHCSBCVGXTJM-IZLXSDGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217890, DTXSID3044330 | |
| Record name | Nutlin-3b | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nutlin 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548472-68-0, 675576-97-3 | |
| Record name | Nutlin 3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548472-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nutlin-3b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nutlin-3b | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nutlin 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NUTLIN-3B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJA1772CVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nutlin-3B and how does it differ from Nutlin-3A?
A: this compound is an enantiomer of Nutlin-3A, a small molecule known to inhibit the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. [] While Nutlin-3A potently binds to MDM2, disrupting the MDM2-p53 complex and leading to p53 stabilization and activation, this compound shows significantly less activity towards MDM2. [] This difference in activity is attributed to the specific stereochemistry of the molecules, highlighting the importance of chirality in drug-target interactions.
Q2: What is the mechanism behind the reduced activity of this compound compared to Nutlin-3A?
A: Brownian dynamics simulations have been used to investigate the binding kinetics of Nutlin-3A and this compound to MDM2. [] These simulations suggest that the reduced activity of this compound stems from the destabilization of its encounter complex with MDM2 due to the presence of a lysine residue (K70) located away from the binding site. [] This destabilization hinders the formation of a stable complex, explaining the lower affinity of this compound for MDM2 compared to Nutlin-3A.
Q3: Despite its lower affinity for MDM2, does this compound possess any other noteworthy biological activities?
A: Interestingly, this compound, similar to Nutlin-3A, has been shown to effectively interfere with P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP-1) mediated drug efflux. [] This finding suggests that both enantiomers can act as substrates for these transporters, potentially interfering with their function and impacting multidrug resistance in cancer cells. []
Q4: Does this compound impact the efficacy of chemotherapeutic drugs?
A: Research has demonstrated that even at concentrations not affecting cell viability, this compound can significantly enhance the efficacy of chemotherapeutic drugs like vincristine, particularly in p53-mutated, P-gp-overexpressing cancer cells. [] This effect is attributed to this compound's ability to interfere with P-gp-mediated drug efflux, leading to increased intracellular drug accumulation and enhanced cytotoxicity. []
Q5: What is the significance of understanding the differences between Nutlin-3A and this compound?
A: Comparing the activities of Nutlin-3A and this compound provides valuable insight into the structure-activity relationship of this class of MDM2 inhibitors. [] The contrasting effects highlight the importance of stereochemistry in drug design and development. Additionally, the ability of this compound to inhibit drug efflux despite its lower MDM2 affinity opens avenues for exploring its potential as a chemosensitizing agent in cancer treatment. []
Q6: Are there any ongoing studies investigating the therapeutic potential of this compound?
A: While Nutlin-3A has been the focus of numerous preclinical and clinical studies as a potential anticancer agent, [, ] research on this compound remains primarily focused on understanding its molecular interactions and exploring its potential in combination therapies. Further investigations are needed to fully elucidate its therapeutic potential and explore possible applications in overcoming drug resistance in cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


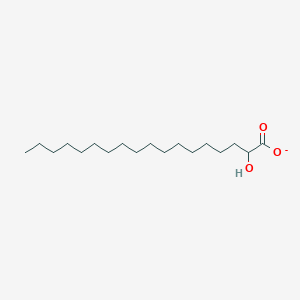

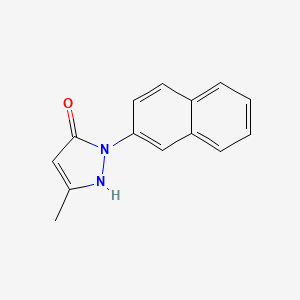
![(2S)-5-amino-2-[[(9E,12E,15E)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid](/img/structure/B1257945.png)
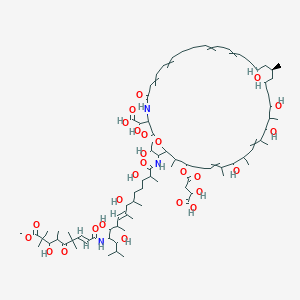
![[[(s)-4-Oxo-2-azetidinyl]carbonyl]-l-histidyl-l-prolinamide dihydrate](/img/structure/B1257948.png)
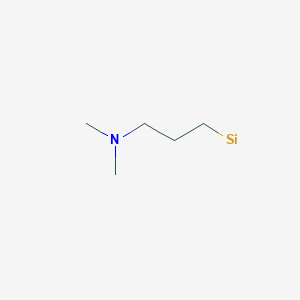
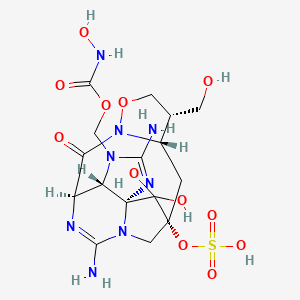
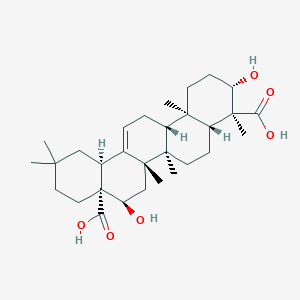


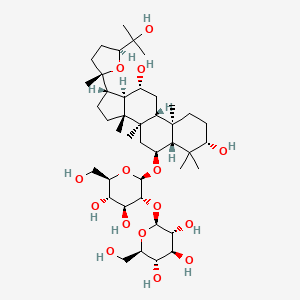
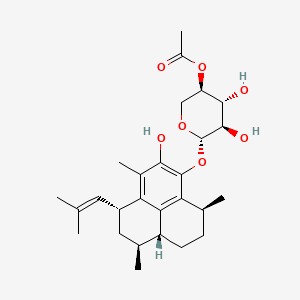
![(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B1257966.png)
